molecular formula C23H25N3O2S B2532621 N'-(3,4-dimethylphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide CAS No. 894013-80-0

N'-(3,4-dimethylphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide

Cat. No.: B2532621
CAS No.: 894013-80-0
M. Wt: 407.53
InChI Key: XXGXTSHCUULPOC-UHFFFAOYSA-N
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Description

The compound N'-(3,4-dimethylphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide features a 1,3-thiazole core substituted with a 4-methylphenyl group at position 2 and a methyl group at position 2. The ethyl linker at position 5 connects to an ethanediamide moiety, which is further substituted with a 3,4-dimethylphenyl group.

Properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c1-14-5-8-18(9-6-14)23-25-17(4)20(29-23)11-12-24-21(27)22(28)26-19-10-7-15(2)16(3)13-19/h5-10,13H,11-12H2,1-4H3,(H,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGXTSHCUULPOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-dimethylphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Methyl Groups: Methyl groups are introduced via alkylation reactions using methyl iodide or similar reagents.

    Coupling Reactions: The final step involves coupling the thiazole derivative with the ethanediamide moiety, often using coupling agents like carbodiimides under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the thiazole ring or the amide groups, leading to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of amines or reduced thiazole derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents, particularly due to its thiazole ring which is known for biological activity.

    Biochemical Research: Used as a probe to study enzyme interactions and protein-ligand binding.

Industry

    Polymer Science: Incorporation into polymers to enhance their mechanical and thermal properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive thiazole ring.

Mechanism of Action

The mechanism by which N’-(3,4-dimethylphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide exerts its effects involves interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways by binding to DNA or proteins, affecting gene expression or protein function.

Comparison with Similar Compounds

Thiazole-Based Sulfonamide Analogs

Compound G856-3113 :

  • Structure : 2,5-Dimethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide
  • Molecular Formula : C₂₁H₂₄N₂O₄S₂
  • Molecular Weight : 432.56 g/mol
  • Key Differences :
    • Replaces the ethanediamide group with a sulfonamide moiety.
    • Introduces methoxy substituents on the benzene ring.
  • Implications: Sulfonamides generally exhibit enhanced solubility and bioavailability compared to ethanediamides due to their ionizable sulfonyl group .

Thiadiazole and Oxadiazole Derivatives

Compound from :

  • Structure: N-(3,5-Dimethylphenyl)-5-{2-[(4-methylphenyl)amino]ethyl}-1,3,4-oxadiazole-2-amine
  • Key Differences :
    • Replaces the thiazole core with a 1,3,4-oxadiazole ring.
    • Substitutes the ethanediamide with an amine-linked ethyl group.
  • Biological Activity: Demonstrated superior antioxidant activity (FRAP assay) compared to butylated hydroxytoluene (BHT) .

Compound from :

  • Structure : (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
  • Key Differences :
    • Features a 1,3,4-thiadiazole core with a chlorobenzylidene substituent.
  • Biological Activity: Known for insecticidal and fungicidal activities, suggesting thiadiazole derivatives may target pest-specific enzymes .

Acetamide Derivatives

Compound 9d () :

  • Structure : N-[2-(4-Methylphenyl)-1,3-thiazol-5-yl]acetamide
  • Key Differences :
    • Simpler acetamide group instead of ethanediamide.
    • Lacks the 3,4-dimethylphenyl substitution.
  • Synthesis :
    • Prepared via Cu(I)-catalyzed azide-alkyne cycloaddition, indicating compatibility with click chemistry for modular derivatization .

Benzamide-Linked Thiadiazoles

Compound 8a () :

  • Structure : N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide
  • Key Differences :
    • Incorporates a pyridine-thiadiazole hybrid scaffold.
    • Benzamide substituent instead of ethanediamide.
  • Spectroscopic Data :
    • IR peaks at 1679 cm⁻¹ (C=O) and 1605 cm⁻¹ (C=N) confirm the presence of amide and thiadiazole functionalities .

Data Tables

Table 1. Structural and Molecular Comparison

Compound Core Structure Molecular Weight (g/mol) Key Functional Groups
Target Compound 1,3-Thiazole ~432 (estimated) Ethanediamide, 4-methylphenyl
G856-3113 () 1,3-Thiazole 432.56 Sulfonamide, methoxy
N-(3,5-Dimethylphenyl)-... () 1,3,4-Oxadiazole ~350 (estimated) Amine, 4-methylphenyl
Compound 9d () 1,3-Thiazole ~300 (estimated) Acetamide

Biological Activity

N'-(3,4-dimethylphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H25N3O2SC_{23}H_{25}N_{3}O_{2}S, and it features a thiazole moiety, which is known for its diverse biological properties. The structural complexity of this compound suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC23H25N3O2S
Molecular Weight413.53 g/mol
CAS Number894013-80-0
IUPAC NameThis compound

The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors. Preliminary studies suggest that the thiazole ring enhances the compound's ability to modulate biological pathways, potentially leading to therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole moieties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

In a study examining the cytotoxic effects of thiazole derivatives, one compound demonstrated an IC50 value of 1.61±1.92μg/mL1.61\pm 1.92\,\mu g/mL against Jurkat cells (a model for T-cell leukemia) and 1.98±1.22μg/mL1.98\pm 1.22\,\mu g/mL against A431 cells (a model for epidermoid carcinoma) . This suggests that modifications in the phenyl and thiazole rings can enhance cytotoxicity.

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. The presence of electron-donating groups on the aromatic rings has been correlated with increased activity against bacterial strains.

Table 2: Summary of Biological Activities

Activity TypeObservations
AnticancerSignificant cytotoxicity in Jurkat and A431 cells
AntimicrobialEnhanced activity against various bacterial strains
Enzyme InhibitionPotential interaction with specific enzymes

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions. One common method includes cyclization to form the thiazole ring and subsequent functionalization to introduce the ethanediamide group .

Future Directions

Further research is necessary to fully elucidate the mechanisms by which this compound exerts its biological effects. Investigations into its pharmacokinetics and toxicity profiles will be crucial for assessing its potential therapeutic applications.

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